methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride
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Overview
Description
Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. This compound is known for its unique structure, which includes a pyrrolidine ring attached to a benzoate ester. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride typically involves the esterification of 4-[(2S)-pyrrolidin-2-yl]benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: 4-[(2S)-pyrrolidin-2-yl]benzoic acid.
Reduction: 4-[(2S)-pyrrolidin-2-yl]benzyl alcohol or 4-[(2S)-pyrrolidin-2-yl]benzylamine.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can modulate various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2R)-pyrrolidin-2-yl]benzoate;hydrochloride
- Methyl 4-[(2S)-piperidin-2-yl]benzoate;hydrochloride
- Pyridinium salts
Uniqueness
Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a benzoate ester. This combination of structural features allows it to interact with a wide range of biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDSVQMGMNSYNW-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H]2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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